In-Depth Technical Guide: 7-Bromobenzo[d]dioxole-5-carboxylic acid
In-Depth Technical Guide: 7-Bromobenzo[d]dioxole-5-carboxylic acid
CAS Number: 66799-93-7
This technical guide provides a comprehensive overview of 7-Bromobenzo[d]dioxole-5-carboxylic acid, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, a plausible synthetic route, analytical methodologies, and its potential applications in the synthesis of biologically active molecules.
Chemical and Physical Properties
While specific experimental data for 7-Bromobenzo[d]dioxole-5-carboxylic acid is not widely published, its properties can be inferred from its structure and data available for analogous compounds.
| Property | Value (Predicted) |
| Molecular Formula | C₈H₅BrO₄ |
| Molecular Weight | 245.03 g/mol |
| Appearance | Off-white to light brown solid |
| Solubility | Soluble in organic solvents like DMSO and DMF |
| Melting Point | Not available. Likely >200 °C based on similar structures. |
| Boiling Point | Not available. |
| pKa | Expected to be in the range of 3-4 for the carboxylic acid proton. |
Synthesis and Experimental Protocols
Proposed Synthesis of 7-Bromobenzo[d]dioxole-5-carboxylic acid
A potential synthetic pathway for 7-Bromobenzo[d]dioxole-5-carboxylic acid is outlined below. This proposed synthesis starts from the commercially available 3,4-(methylenedioxy)benzoic acid.
Experimental Protocol: HPLC Analysis of Carboxylic Acids
Due to the lack of a strong chromophore, direct detection of many carboxylic acids via HPLC with UV-Vis spectrophotometry can be challenging. A common strategy to enhance sensitivity is pre-column derivatization with a fluorescent labeling agent. 4-Bromomethyl-6,7-dimethoxycoumarin is a suitable reagent for this purpose, reacting with the carboxylic acid to form a highly fluorescent ester derivative.
Materials and Reagents:
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7-Bromobenzo[d]dioxole-5-carboxylic acid
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4-Bromomethyl-6,7-dimethoxycoumarin
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Acetone, HPLC grade
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Acetonitrile, HPLC grade
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Water, HPLC grade
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Potassium carbonate (K₂CO₃), anhydrous
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18-Crown-6
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Methanol, HPLC grade
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Hydrochloric acid (HCl)
Equipment:
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HPLC system with a gradient pump, autosampler, and fluorescence detector
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Reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
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Heating block or water bath
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Vortex mixer
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Centrifuge
Derivatization Procedure:
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Preparation of Reagents:
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Labeling Reagent Solution: Prepare a 1 mg/mL solution of 4-Bromomethyl-6,7-dimethoxycoumarin in acetone.
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Catalyst Solution: Prepare a 1 mg/mL solution of 18-Crown-6 in acetone.
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Sample and Standard Preparation:
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Dissolve the 7-Bromobenzo[d]dioxole-5-carboxylic acid sample or standard in acetone to a final concentration of approximately 0.1 mg/mL.
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Derivatization Reaction:
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To 100 µL of the sample or standard solution in a reaction vial, add an excess of the labeling reagent solution.
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Add the 18-Crown-6 catalyst solution and a small amount of anhydrous potassium carbonate.
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Securely cap the vial and vortex the mixture.
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Incubate the reaction mixture at 70°C for 30 minutes.
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After incubation, cool the reaction mixture to room temperature.
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The resulting solution containing the fluorescently labeled derivative is now ready for HPLC analysis.
Biological Activity and Applications in Drug Discovery
While there is no specific data on the biological activity of 7-Bromobenzo[d]dioxole-5-carboxylic acid, the benzodioxole scaffold is present in numerous biologically active compounds. Derivatives of benzodioxole have been reported to exhibit a range of activities, including anticancer, anti-inflammatory, and antimicrobial properties.
The bromine atom and the carboxylic acid group on 7-Bromobenzo[d]dioxole-5-carboxylic acid make it a versatile building block in medicinal chemistry. The carboxylic acid can be converted to esters, amides, or other functional groups, while the bromine atom can participate in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to introduce diverse substituents. This allows for the systematic exploration of the chemical space around the benzodioxole core to develop novel therapeutic agents.
The following workflow illustrates the potential use of 7-Bromobenzo[d]dioxole-5-carboxylic acid as a scaffold in a drug discovery program.
Conclusion
7-Bromobenzo[d]dioxole-5-carboxylic acid is a valuable chemical entity with significant potential as a building block in the synthesis of complex organic molecules. Its utility in drug discovery is underscored by the known biological activities of other benzodioxole derivatives. The methodologies and conceptual frameworks presented in this guide are intended to support researchers in leveraging this compound for their synthetic and medicinal chemistry endeavors. Further experimental investigation is warranted to fully characterize this compound and explore its potential applications.
